5(2'-Naphthoxy)-valeryhydroxamic-d7 Acid
Description
5(2'-Naphthoxy)-valeryhydroxamic-d7 Acid is a deuterated hydroxamic acid derivative featuring a 2'-naphthoxy substituent at the fifth position of a valeryl chain. The deuterium labeling (d7) suggests isotopic substitution at seven hydrogen sites, likely enhancing metabolic stability and enabling precise tracking in pharmacokinetic or mechanistic studies .
Properties
Molecular Formula |
C₁₅H₁₀D₇NO₃ |
|---|---|
Molecular Weight |
266.34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Deuterium Effects: While isotopic labeling enhances metabolic stability, it may alter solubility or crystallinity compared to non-deuterated analogs. No direct data on isotopic shifts in the provided evidence necessitate further study.
- Fluorimetric Applications : The naphthoxy group’s fluorescence () supports its use in sensitive detection, but competing quenching effects from the hydroxamic acid moiety require optimization .
- Structural Elucidation : As with flavones (), advanced NMR or X-ray crystallography is critical for confirming the deuterated compound’s conformation .
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